![molecular formula C19H17FN2O2 B2802174 1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione CAS No. 898438-16-9](/img/structure/B2802174.png)
1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione, commonly known as EFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPM is a pyrazine derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Pyrazine derivatives have been synthesized and evaluated for various bioactivities, including analgesic, anti-inflammatory, antipyretic activities, and platelet antiaggregating activities. For example, 4H-thieno[3,4-c]pyrazole derivatives demonstrated significant bioactivity in preclinical models, highlighting the potential for therapeutic applications in pain management, inflammation, and fever reduction, as well as potential cardiovascular benefits through platelet aggregation inhibition (Menozzi et al., 1992).
Fluorinated Pyrazole Derivatives
The regioselective synthesis of fluorinated pyrazole derivatives from trifluoromethyl-1,3-diketone illustrates the chemical versatility of pyrazine-related compounds. These derivatives were created through reactions with per(poly)fluorophenylhydrazines, yielding compounds with potential applications in material science, pharmaceuticals, and agrochemicals due to their unique structural and electronic properties (Song & Zhu, 2001).
Antioxidant and Antimicrobial Properties
Some pyrazine derivatives have been explored for their antioxidant and antimicrobial properties. Novel pyrazole derivatives, for example, have shown promise as anti-inflammatory and antimicrobial agents, indicating potential applications in treating infections and conditions associated with oxidative stress (Bekhit, Ashour, & Guemei, 2005).
Polymer Photovoltaic Applications
Pyrazine derivatives have also found applications in the field of materials science, particularly in the development of polymer-based photovoltaic devices. The synthesis of polymers incorporating pyrazine units, such as poly(3-hexylthiophene-alt-2,3-bis(4-fluorophenyl)thieno[3,4-b]pyrazine), has been investigated for their potential to serve as active layers in solar cells due to their favorable optical and electrochemical properties (Li et al., 2010).
Propiedades
IUPAC Name |
1-(3-ethylphenyl)-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-14-5-4-8-17(12-14)22-10-9-21(18(23)19(22)24)13-15-6-3-7-16(20)11-15/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJAFPCOIHACIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(4-Chlorophenyl)sulfanyl]-1-(2-thienyl)-1-propanone](/img/structure/B2802093.png)
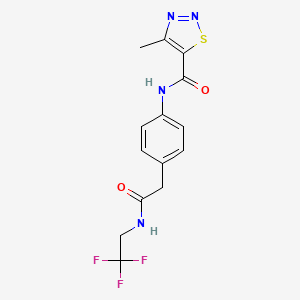
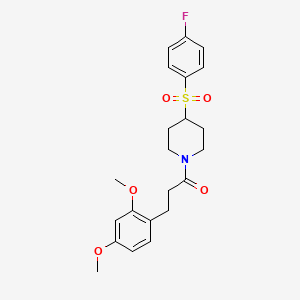
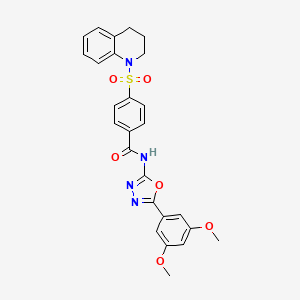
![N-(2-Methoxy-4-methylsulfanylbutyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2802102.png)
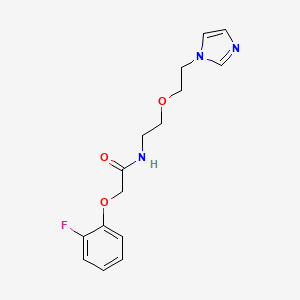


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2802107.png)
![1-[(2,5-Difluorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2802108.png)
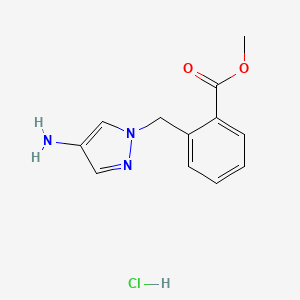
![Methyl 2-[(4,6-difluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2802111.png)
![Ethyl 3-[(2-chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2802113.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2802114.png)
